allyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Allyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.09872823 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity: Derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, including those with allyl groups, have shown marked inhibition of retrovirus replication in cell culture, demonstrating potential antiviral applications (Hocková et al., 2003).
- Antibacterial Agents: A series of 2,4-diamino-5-(3,5-dialkenyl-4-methoxy- or -4-hydroxybenzyl)pyrimidines, synthesized from [(allyloxy)benzyl]pyrimidines, exhibited high in vitro activity against anaerobic organisms, presenting a new class of antibacterial agents (Roth et al., 1989).
Organic Synthesis and Material Science
- Liquid Crystal Properties: Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids have been synthesized, with derivatives displaying liquid crystal properties, indicating applications in material science and display technologies (Mikhaleva, 2003).
- Synthetic Methodologies: The synthesis and reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives (Biginelli-compounds) explore novel routes for preparing pyrimidine-based compounds, which are valuable in drug discovery and development (Kappe & Roschger, 1989).
Environmental Science
- Selective Separation and Preconcentration of Lead: Silica gel modified with a pyrimidine derivative has been used for the extraction and preconcentration of trace amounts of lead from environmental samples, showcasing its utility in environmental monitoring and pollution control (Sabermahani et al., 2013).
Properties
IUPAC Name |
prop-2-enyl 4-(4-methoxycarbonylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-4-9-23-16(21)13-10(2)18-17(24)19-14(13)11-5-7-12(8-6-11)15(20)22-3/h4-8,14H,1,9H2,2-3H3,(H2,18,19,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUOQLBXIKPULI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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